molecular formula C10H11Br2N B13572747 5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13572747
M. Wt: 305.01 g/mol
InChI Key: PZYJPCAPHOEZFD-UHFFFAOYSA-N
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Description

5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and structural significance in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.

  • Bromination with Bromine

      Reagents: Bromine (Br2), chloroform (CHCl3)

      Conditions: Room temperature, under inert atmosphere

      Procedure: 3-methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in chloroform, and bromine is added dropwise. The reaction mixture is stirred until the bromination is complete, followed by purification.

  • Bromination with N-Bromosuccinimide (NBS)

      Reagents: NBS, chloroform (CHCl3)

      Procedure: NBS is added to a solution of 3-methyl-1,2,3,4-tetrahydroisoquinoline in chloroform. The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines, thiols, or alkoxides

      Conditions: Solvent (e.g., ethanol), elevated temperature

      Products: Substituted derivatives where bromine atoms are replaced by nucleophiles

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

      Conditions: Aqueous or organic solvent, controlled temperature

      Products: Oxidized derivatives, potentially forming quinoline or isoquinoline structures

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Solvent (e.g., ether), low temperature

      Products: Reduced derivatives, potentially forming dihydro or tetrahydroisoquinoline structures

Common Reagents and Conditions

    Nucleophilic Substitution: Ethanol as solvent, elevated temperature

    Oxidation: Aqueous or organic solvent, controlled temperature

    Reduction: Ether as solvent, low temperature

Scientific Research Applications

5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting neurological disorders and other diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms and the tetrahydroisoquinoline scaffold play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks bromine atoms, different biological activity profile.

    5,8-Dichloro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms instead of bromine, potentially different reactivity and biological effects.

    5,8-Dibromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, different steric and electronic properties.

Uniqueness

5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H11Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-3,6,13H,4-5H2,1H3

InChI Key

PZYJPCAPHOEZFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2CN1)Br)Br

Origin of Product

United States

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